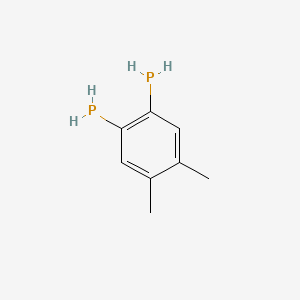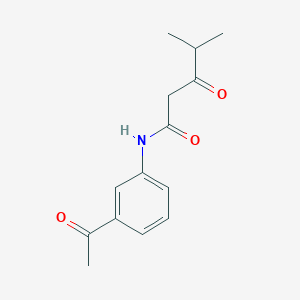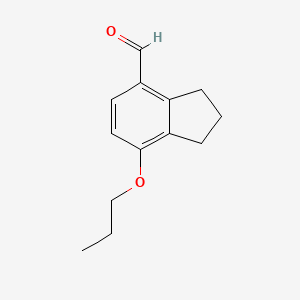
7-Propoxy-2,3-dihydro-1H-indene-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Propoxy-2,3-dihydro-1H-indene-4-carbaldehyde is an organic compound with the molecular formula C13H16O2 It is a derivative of indene, characterized by the presence of a propoxy group at the 7th position and an aldehyde group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Propoxy-2,3-dihydro-1H-indene-4-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dihydro-1H-indene-4-carbaldehyde.
Alkylation: The 7th position of the indene ring is alkylated using propyl bromide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation: The resulting intermediate is then oxidized to introduce the aldehyde group at the 4th position. Common oxidizing agents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The propoxy group can undergo nucleophilic substitution reactions, where the propoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: 7-Propoxy-2,3-dihydro-1H-indene-4-carboxylic acid.
Reduction: 7-Propoxy-2,3-dihydro-1H-indene-4-methanol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
7-Propoxy-2,3-dihydro-1H-indene-4-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 7-Propoxy-2,3-dihydro-1H-indene-4-carbaldehyde depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
2,3-Dihydro-1H-indene-4-carbaldehyde: Lacks the propoxy group, making it less hydrophobic.
7-Methoxy-2,3-dihydro-1H-indene-4-carbaldehyde: Contains a methoxy group instead of a propoxy group, which may alter its reactivity and biological activity.
7-Ethoxy-2,3-dihydro-1H-indene-4-carbaldehyde: Similar structure but with an ethoxy group, affecting its physical and chemical properties.
Uniqueness: 7-Propoxy-2,3-dihydro-1H-indene-4-carbaldehyde is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
820237-27-2 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
7-propoxy-2,3-dihydro-1H-indene-4-carbaldehyde |
InChI |
InChI=1S/C13H16O2/c1-2-8-15-13-7-6-10(9-14)11-4-3-5-12(11)13/h6-7,9H,2-5,8H2,1H3 |
InChI Key |
JOLATUKXGRYKCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C2CCCC2=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


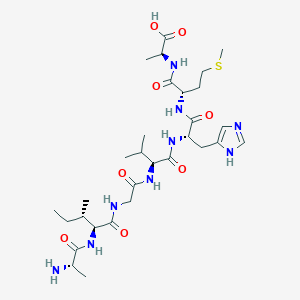
![Ethyl 3-[(chlorosulfonyl)amino]benzoate](/img/structure/B12526449.png)
![Thieno[3,2-e][2,1,3]benzoselenadiazole](/img/structure/B12526461.png)

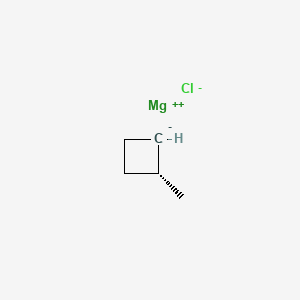
![Propanoic acid, 3-[[(methylamino)carbonyl]thio]-, ethyl ester](/img/structure/B12526477.png)
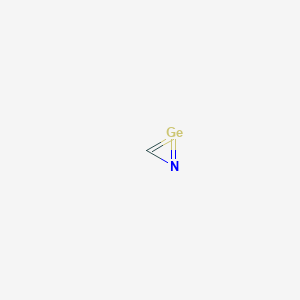
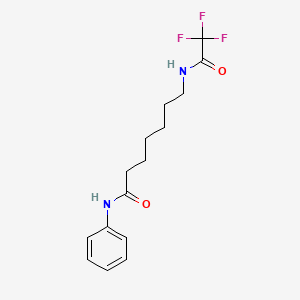
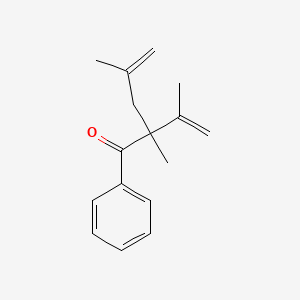
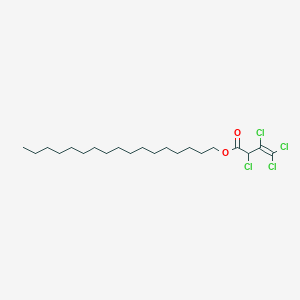
![Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane](/img/structure/B12526502.png)

